Cas no 926248-15-9 (N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide)

N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
- N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide(SALTDATA: FREE)
- AKOS000100366
- BS-36436
- CS-0118546
- 926248-15-9
- DTXSID40588352
- MFCD09050639
-
- MDL: MFCD09050639
- インチ: InChI=1S/C10H14N2O3/c1-14-6-10(13)12-9-4-3-7(15-2)5-8(9)11/h3-5H,6,11H2,1-2H3,(H,12,13)
- InChIKey: ZWCQORYQXBBTBR-UHFFFAOYSA-N
- ほほえんだ: COCC(NC1=C(N)C=C(OC)C=C1)=O
計算された属性
- せいみつぶんしりょう: 210.10000
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- 密度みつど: 1.225
- ふってん: 418.359°C at 760 mmHg
- フラッシュポイント: 206.816°C
- 屈折率: 1.589
- PSA: 73.58000
- LogP: 1.51650
N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189186-1g |
N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide |
926248-15-9 | 98% | 1g |
¥401.00 | 2024-08-09 | |
1PlusChem | 1P006G9G-1g |
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide |
926248-15-9 | 95% | 1g |
$35.00 | 2025-02-21 | |
abcr | AB264913-5g |
N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide; . |
926248-15-9 | 5g |
€218.80 | 2025-02-14 | ||
1PlusChem | 1P006G9G-5g |
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide |
926248-15-9 | 95% | 5g |
$111.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1236687-5g |
N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |
926248-15-9 | 95% | 5g |
$175 | 2025-02-19 | |
eNovation Chemicals LLC | Y1236687-1g |
N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |
926248-15-9 | 95% | 1g |
$85 | 2025-02-19 | |
eNovation Chemicals LLC | Y1236687-1g |
N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |
926248-15-9 | 95% | 1g |
$85 | 2024-06-07 | |
eNovation Chemicals LLC | Y1236687-5g |
N-(2-AMINO-4-METHOXYPHENYL)-2-METHOXYACETAMIDE |
926248-15-9 | 95% | 5g |
$175 | 2025-02-26 | |
TRC | N286125-500mg |
N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide |
926248-15-9 | 500mg |
$ 65.00 | 2022-06-03 | ||
abcr | AB264913-10g |
N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide; . |
926248-15-9 | 10g |
€322.30 | 2025-02-14 |
N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamideに関する追加情報
Introduction to N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide (CAS No. 926248-15-9)
N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide, identified by its CAS number 926248-15-9, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its potential applications in the development of novel therapeutic agents. Its unique structural features, combining an amino group with a methoxy-substituted phenyl ring and a methoxyacetamide moiety, make it a versatile building block for synthetic chemistry.
The chemical structure of N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide consists of a benzene ring substituted at the 2-position with an amino group and at the 4-position with a methoxy group. The presence of these functional groups enhances its reactivity and makes it suitable for further derivatization. The acetamide side chain provides additional sites for chemical modification, enabling the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The methoxy-substituted phenyl ring is a common feature in many bioactive molecules, often contributing to their binding affinity and metabolic stability. The amino group and the acetamide moiety can also be exploited for interactions with biological targets, making this compound a valuable candidate for drug discovery.
One of the most compelling aspects of N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide is its potential role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of this compound make it a promising scaffold for such inhibitors.
Recent studies have demonstrated the efficacy of methoxy-substituted phenyl derivatives in inhibiting specific kinases. For instance, compounds with similar structural motifs have shown promise in preclinical trials for their ability to block the activity of tyrosine kinases, which are overactive in many cancer types. The presence of both amino and methoxy groups in N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide allows for fine-tuning of its binding properties, making it adaptable for targeting different kinase families.
The synthesis of N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the amino group at the 2-position and the methoxy group at the 4-position requires careful selection of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule behaves in vivo is crucial for assessing its potential as a drug candidate. Studies have shown that methoxy-substituted phenyl derivatives exhibit favorable pharmacokinetic profiles, including good solubility and metabolic stability. These properties are essential for ensuring that the compound reaches its target site effectively and remains active long enough to exert its therapeutic effect.
In addition to its potential as a kinase inhibitor, N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide may find applications in other therapeutic areas. Its structural framework can be modified to explore its interactions with other biological targets, such as receptors and enzymes involved in inflammatory responses or neurodegenerative diseases. The versatility of this compound makes it a valuable tool for medicinal chemists seeking to develop novel treatments.
The development of new drugs is often a lengthy and complex process, requiring extensive research and testing. However, compounds like N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
In conclusion, N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide (CAS No. 926248-15-9) is a promising compound with significant potential in pharmaceutical research. Its structural features make it suitable for further derivatization into bioactive molecules, particularly kinase inhibitors. Ongoing studies continue to explore its pharmacological properties and applications in drug development. As our understanding of biological pathways grows, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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